molecular formula C14H21NO B13068095 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol

2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol

Cat. No.: B13068095
M. Wt: 219.32 g/mol
InChI Key: KJBWLRKYSYDRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is an organic compound that features a phenol group substituted with an amino group attached to a cyclopropylmethyl moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Various substituted phenols

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group can introduce strain into the molecule, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(cyclopropyl)methyl]-4-methylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-ethylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-isopropylphenol

Uniqueness

2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can influence its biological and chemical properties .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-tert-butylphenol

InChI

InChI=1S/C14H21NO/c1-14(2,3)10-6-7-12(16)11(8-10)13(15)9-4-5-9/h6-9,13,16H,4-5,15H2,1-3H3

InChI Key

KJBWLRKYSYDRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.